molecular formula C8H11IN2 B8365320 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B8365320
M. Wt: 262.09 g/mol
InChI Key: JXZQWUHPXGYZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C8H11IN2 and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Molecular Formula

C8H11IN2

Molecular Weight

262.09 g/mol

IUPAC Name

3-iodo-1-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C8H11IN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H2,1H3

InChI Key

JXZQWUHPXGYZIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-4,5,6,7-tetrahydro-1H-indazole (674 mg, 2.72 mmol) in THF (10 mL) at 0° C. was added KOtBu 1M in THF (3.8 mL, 3.8 mmol) and the mixture stirred at 0° C. for 30 min where it became a brown-reddish solution then added MeI (540 mg, 238 μL, 3.8 mmol). The reaction mixture was stirred at 0° C. for 30 min then warmed to 25° C. and stirred for 18 h. The reaction mixture was quenched with saturated ammonium chloride in water and extracted with dichloromethane (3×30 mL), organics dried over MgSO4 and concentrated to an off-white solid. Then dissolved in toluene and purified by chromatography (115 g column, 50 μm from Analogix, 0-20% EtOAc in hexanes over 15 min to afford the more polar desired 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole (570 mg, 2.17 mmol, 80.0%) as an off-white solid. MS (M+H)+=263 (100% purity); 1H NMR (CDCl3) δ: 3.72 (s, 3H), 2.42-2.72 (m, 2H), 2.30 (t, J=6.0 Hz, 2H), 1.56-1.93 (m, 4H). The regioisomer 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (182 mg, 694 μmol, 25.6%) as also obtained as a white solid.
Quantity
674 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
Quantity
238 μL
Type
reactant
Reaction Step Two

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